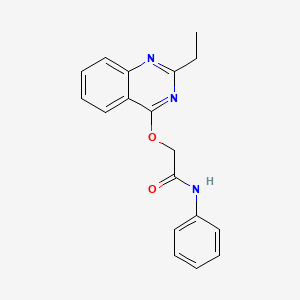
2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide is a compound belonging to the quinazoline family, which is known for its diverse biological and pharmacological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide typically involves the reaction of 2-ethylquinazolin-4-ol with N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance yield and reduce reaction times . These methods are scalable and can be optimized for large-scale production.
化学反応の分析
Types of Reactions
2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, tetrahydroquinazoline derivatives, and substituted quinazolines with various functional groups .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it targets and inhibits specific kinases involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 1-(2-methoxyphenyl)-3-(2-(pyridin-3-yl)quinazolin-4-yl)urea
Uniqueness
2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
生物活性
The compound 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Overview of the Compound
Chemical Structure :
The compound is characterized by a quinazoline core linked to a phenylacetamide moiety through an ether bond. This structural configuration is believed to contribute to its diverse biological activities.
Molecular Formula : C_{17}H_{18}N_{2}O_{2}
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing various cellular pathways and leading to different biological effects.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of quinazoline derivatives, including this compound.
Case Study: Cytotoxicity Evaluation
A recent study investigated the cytotoxic effects of various quinazoline derivatives against human cancer cell lines, including HCT116 (colon), MCF7 (breast), and HepG2 (liver). The results indicated that compounds with similar structures exhibited significant cytotoxicity.
| Compound | Cell Line | IC50 (μM) at 48h | IC50 (μM) at 72h |
|---|---|---|---|
| 2-Ethylquinazolin | HCT116 | 10.72 | 5.33 |
| 2-Ethylquinazolin | HepG2 | 17.48 | 7.94 |
| Doxorubicin (Control) | HCT116 | 1.66 | 1.21 |
These findings suggest that derivatives of quinazoline may have promising anticancer properties, with some compounds showing comparable efficacy to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial effects.
Evaluation Against Bacterial Strains
A study focused on the antibacterial activity of various N-phenylacetamide derivatives, including those containing quinazoline moieties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several bacterial strains.
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound A1 | E. coli | 0.5 | 1.0 |
| Compound A1 | S. aureus | 0.8 | 1.5 |
| Control (Penicillin) | E. coli | <0.1 | <0.1 |
The results demonstrated that certain derivatives exhibited significant antibacterial activity, indicating their potential application in treating bacterial infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications in the side chains of the quinazoline scaffold can significantly influence both anticancer and antimicrobial activities.
Key Findings:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or diminish biological activity.
- Chain Length : Variations in the ethyl chain length attached to the quinazoline core also affect potency.
- Hydrophilicity vs Hydrophobicity : Balancing hydrophilic and hydrophobic properties is crucial for optimal bioactivity.
特性
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-16-20-15-11-7-6-10-14(15)18(21-16)23-12-17(22)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINFFBABBBLCPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














